2-amino-6-benzyl-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-6-benzyl-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyrano[3,2-c]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyridine ring fused with a pyran ring, along with various substituents, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
The synthesis of 2-amino-6-benzyl-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with malononitrile and subsequent cyclization with appropriate reagents to form the pyrano[3,2-c]pyridine core. The reaction conditions often involve the use of basic catalysts such as potassium carbonate (K2CO3) and solvents like ethanol . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the benzyl group allows for oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the pyran ring can be reduced using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group may yield benzoic acid derivatives, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and carbonitrile groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, its anticancer activity may involve inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds to 2-amino-6-benzyl-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile include other pyrano[3,2-c]pyridine derivatives and pyridine-based compounds. These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and biological activities. For example, pyridine derivatives with different substituents on the aromatic ring may exhibit varying degrees of antimicrobial or anticancer activities .
Properties
Molecular Formula |
C25H23N3O4 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-amino-6-benzyl-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H23N3O4/c1-15-11-21-23(25(29)28(15)14-16-7-5-4-6-8-16)22(18(13-26)24(27)32-21)17-9-10-19(30-2)20(12-17)31-3/h4-12,22H,14,27H2,1-3H3 |
InChI Key |
MLBCAEVSHGLPOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)N1CC4=CC=CC=C4 |
Origin of Product |
United States |
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